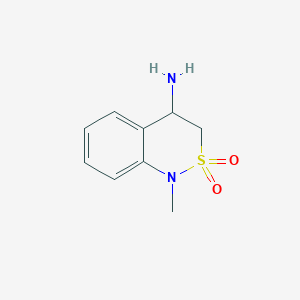

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione” is a chemical compound with the CAS Number: 2167953-25-3 . It has a molecular weight of 212.27 . The IUPAC name for this compound is 4-amino-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide .

Synthesis Analysis

The synthesis of 2,1-benzothiazine derivatives, which include “this compound”, involves the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . This results in new heteroaryl ethylidenes in excellent yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, the compound is involved in the synthesis of 2,1-benzothiazine derivatives .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Synthesis Techniques

- Reactions of Enamino-Ketones for Benzothiazine Synthesis : Miyano et al. (1976) described a new synthesis technique for 4H-1,4-benzothiazines, using condensation of o-aminobenzenethiol with various ketones. This process includes an oxidative cyclization mechanism, pointing towards innovative synthetic methods for related compounds (Miyano, Abe, Sumoto, & Teramoto, 1976).

Chemical Reactions and Derivatives

Synthesis of Benzothiazepine Derivatives : Mohamed (2011) demonstrated the synthesis of various benzothiazepine derivatives through reactions involving o-aminothiophenol. This study contributes to the understanding of the chemical versatility and potential applications of benzothiazepine-related structures (Mohamed, 2011).

Novel Synthesis of Benzodiazepine Derivatives for Testing : Tita and Kornet (1987) explored the synthesis of 4-amino-1,4-benzodiazepine-2,5-diones through two different methods, contributing to the development of new compounds for potential therapeutic applications (Tita & Kornet, 1987).

Synthesis of Heterocyclic Compounds with Antimicrobial and Anti-inflammatory Properties : Kendre, Landge, and Bhusare (2015) synthesized a series of heterocyclic compounds, including benzothiazepine derivatives, highlighting their potential as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

Advanced Applications in Chemistry

Studies on Vilsmeier-Haack Reaction for Heterocyclic Derivatives : Awad (1992) investigated the Vilsmeier-Haack reaction on certain compounds, leading to the formation of novel heterocyclic derivatives with potential antibacterial and antifungal activities (Awad, 1992).

Synthesis of Benzothiazinones with Antibacterial and Antifungal Activities : Hogale and Uthale (1990) explored the synthesis of benzothiazinones and their derivatives, evaluating their antibacterial and antifungal activities. This research opens up possibilities for the use of these compounds in pharmaceutical applications (Hogale & Uthale, 1990).

Development of Heteroaryl Thiazolidine-2,4-diones : Ibrahim, Abdel-Megid Abdel-Hamed, and El-Gohary (2011) conducted a study focusing on the condensation of various compounds to create heteroaryl thiazolidine-2,4-diones with antimicrobial properties (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Safety and Hazards

properties

IUPAC Name |

1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUPIDIBAXWQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(CS1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea](/img/structure/B2929713.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)

![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)